(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol
Description
(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol is a chiral aromatic alcohol featuring a 3,4-dichlorophenyl group linked to a 5-methylthiophen-2-yl moiety via a hydroxymethylene bridge. Its synthesis typically involves the Knoevenagel reaction between BINOL-based aldehydes and 3,4-dichlorophenyl acetonitrile under sodium methoxide catalysis in ethanol, followed by characterization via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry . The compound exhibits solubility in polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) and methanol but is insoluble in water, making it suitable for applications in organic synthesis and chiral self-assembled nanomaterials .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2OS/c1-7-2-5-11(16-7)12(15)8-3-4-9(13)10(14)6-8/h2-6,12,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBNSDGUSMOPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 3,4-dichlorobenzaldehyde with 5-methylthiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Di-Substituted Ureas (e.g., BTdCPU and NCPdCPU) Compounds such as 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU) and 1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU) share the 3,4-dichlorophenyl group but replace the thiophene-methanol moiety with urea linkages. The urea derivatives are also less soluble in organic solvents compared to the target compound, limiting their utility in material science applications .
2.1.2. Sulfur-Containing Heterocycles (e.g., Pyridazine-Thiones) Pyridazine derivatives like 6-(3,4-dichlorophenyl)-3(2H)-pyridazine thione (compound 11) and fused-ring systems (e.g., compound 9) incorporate sulfur and nitrogen heteroatoms. These compounds demonstrate higher thermal stability and reactivity toward nucleophiles (e.g., thiourea, hydrazine) compared to the target alcohol, enabling their use in synthesizing complex heterocyclic frameworks . However, their lack of a chiral center reduces their applicability in enantioselective catalysis or chiral nanomaterials .
Substitution Pattern and Bioactivity
2.2.1. 3-Chlorophenyl vs. 3,4-Dichlorophenyl Derivatives The pyrrole derivative 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole () highlights the impact of chlorine substitution. Mono-chlorination at the phenyl ring reduces steric hindrance and electronic withdrawal compared to the 3,4-dichloro substitution, leading to higher solubility in non-polar solvents (e.g., petroleum ether) . This difference also influences biological activity; mono-chloro derivatives are less potent in growth inhibition than dichloro analogues .
2.2.2. Azide Derivatives (e.g., 3,4-Dichlorophenyl Azide) 3,4-Dichlorophenyl azide reacts with bis(trifluoromethyl)thioketene to form thioadducts (e.g., compound 4e), but the reaction yields are low (4%), indicating instability under standard conditions . In contrast, (3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol’s synthetic route achieves higher efficiency (69% yield in analogous reactions), underscoring its practicality .
Key Data Tables
Table 1. Comparative Physicochemical Properties
Table 2. Reactivity and Stability Comparison
Biological Activity
(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a methylthiophenyl moiety, which contribute to its unique chemical reactivity. The chlorination at the 3 and 4 positions of the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets. The methylthio group attached to the thiophene ring further modifies its pharmacokinetic properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structures to this compound may exhibit antimicrobial properties . Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound could be effective against various bacterial strains.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. Structure-activity relationship (SAR) studies indicate that similar compounds can inhibit inflammatory pathways, suggesting that this compound may also possess these properties.
3. Anticancer Properties
There is emerging evidence that this compound could have anticancer effects. Compounds with related structures have shown activity against various cancer cell lines, indicating a possible mechanism for this compound in cancer treatment .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific cellular targets such as enzymes or receptors involved in inflammatory responses and cell proliferation.
Case Study 1: Antimicrobial Efficacy
In vitro studies have demonstrated the antimicrobial efficacy of related compounds against common pathogens. For instance, derivatives tested showed significant inhibition at micromolar concentrations against various bacterial strains .
Case Study 2: Anti-inflammatory Activity
A study exploring the anti-inflammatory effects of similar compounds indicated significant reduction in pro-inflammatory cytokines in cell cultures treated with these substances. This suggests that this compound may share these beneficial effects .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
